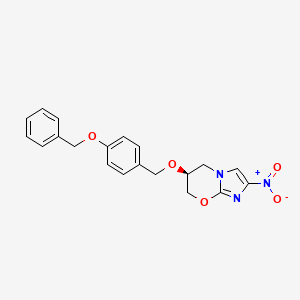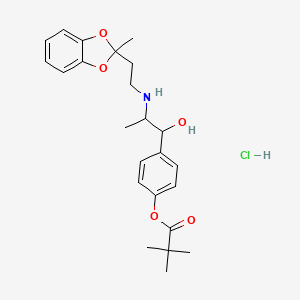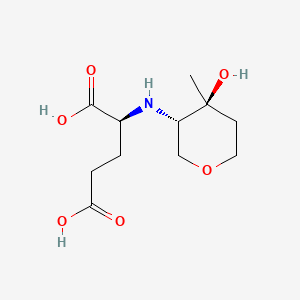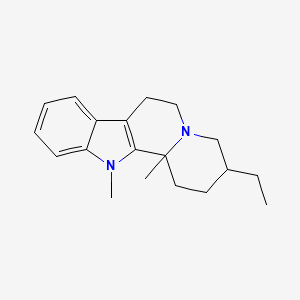
7-(2,2,6-Trimethylcyclohexen-1-yl)-5-methyl-2,4,6-heptatrienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-cis C17 Aldehyde, also known as 9-cis-β-ionylidenecrotonaldehyde, is a type of aldehyde with a 17-carbon chain. This compound is a cis isomer, meaning that the functional groups are on the same side of the double bond, which can significantly affect its chemical properties and reactivity. Aldehydes are organic compounds containing a formyl group, and they play a crucial role in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis C17 Aldehyde can be achieved through several methods:
Ozonolysis of Alkenes: This method involves the cleavage of alkenes using ozone, followed by reductive workup to yield the aldehyde.
Oxidation of Primary Alcohols: Primary alcohols can be oxidized to aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Dehydrogenation of Alcohols: This industrial method involves passing primary alcohols over metal catalysts like copper at high temperatures to produce aldehydes.
Industrial Production Methods
In industrial settings, the production of aldehydes often involves large-scale oxidation processes. For example, the oxidation of primary alcohols using chromium (VI) oxidants or other safer alternatives like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and co-oxidants .
化学反应分析
Types of Reactions
9-cis C17 Aldehyde undergoes various chemical reactions, including:
Addition Reactions: Aldehydes can undergo nucleophilic addition reactions with reagents like Grignard reagents (RMgX) to form secondary or tertiary alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Addition: Secondary or tertiary alcohols.
科学研究应用
9-cis C17 Aldehyde has several applications in scientific research:
作用机制
The mechanism of action of 9-cis C17 Aldehyde involves its interaction with various molecular targets:
Enzyme Interaction: Aldehydes can form Schiff bases with amino groups in proteins, affecting their function.
Oxidative Stress: Aldehydes can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Signal Transduction: Aldehydes can modulate signal transduction pathways by interacting with key signaling molecules.
相似化合物的比较
Similar Compounds
cis-7-Hexadecenal: A 16-carbon aldehyde with similar structural features.
cis-8-Heptadecenal: Another 17-carbon aldehyde with a different cis configuration.
Uniqueness
9-cis C17 Aldehyde is unique due to its specific cis configuration, which influences its reactivity and interaction with biological molecules. This configuration can lead to different biological activities and applications compared to its trans isomers or other aldehydes with different chain lengths .
属性
CAS 编号 |
67567-19-5 |
|---|---|
分子式 |
C17H24O |
分子量 |
244.37 g/mol |
IUPAC 名称 |
(2E,4Z,6E)-5-methyl-7-(3,6,6-trimethylcyclohexen-1-yl)hepta-2,4,6-trienal |
InChI |
InChI=1S/C17H24O/c1-14(7-5-6-12-18)8-9-16-13-15(2)10-11-17(16,3)4/h5-9,12-13,15H,10-11H2,1-4H3/b6-5+,9-8+,14-7- |
InChI 键 |
VHHPATMCLDVHHK-XVVZUGNZSA-N |
手性 SMILES |
CC1CCC(C(=C1)/C=C/C(=C\C=C\C=O)/C)(C)C |
规范 SMILES |
CC1CCC(C(=C1)C=CC(=CC=CC=O)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B12735093.png)









